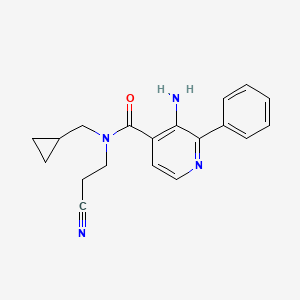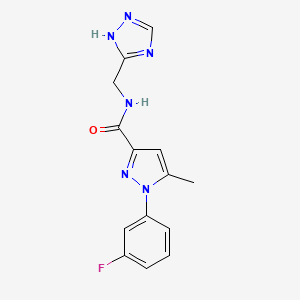![molecular formula C13H18N4O B6624877 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This tetrazole compound is a heterocyclic organic compound that contains four nitrogen atoms and is known to exhibit diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific receptors in the body. For instance, the analgesic activity of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is believed to be mediated through the inhibition of prostaglandin synthesis. Similarly, the anticonvulsant activity of the compound is thought to be due to its ability to modulate the activity of GABA receptors in the brain.
Biochemical and Physiological Effects:
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been shown to exhibit several biochemical and physiological effects. For instance, the compound has been found to reduce inflammation and pain in animal models. It has also been shown to have antifungal and antimicrobial properties. Moreover, 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been found to exhibit anticonvulsant and antidepressant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is its diverse biological activities. This tetrazole compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities, among others. Moreover, it has been shown to possess antimicrobial and antifungal properties. However, one of the limitations of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is its potential toxicity. The compound has been found to be toxic to some cells at high concentrations, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole. One potential direction is the synthesis of new analogs of the compound with improved biological activities. Another direction is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Moreover, the mechanism of action of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole needs to be further elucidated to fully understand its biological activities. Finally, the toxicity of the compound needs to be further studied to ensure its safe use in various experiments.
Synthesemethoden
The synthesis of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole can be achieved through several methods. One of the most commonly used methods is the reaction of 4-methylbenzyl chloride with sodium azide in the presence of copper(I) chloride to give 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole. The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful handling due to the explosive nature of sodium azide.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been extensively studied for its potential applications in various fields of scientific research. This tetrazole compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities. It has also been shown to possess antimicrobial and antifungal properties. Moreover, 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been investigated for its potential use as a building block in the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-4-6-12(7-5-11)10-13-14-16-17(15-13)8-3-9-18-2/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYORPEFSVZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN(N=N2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)
![[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6624830.png)
![2-amino-5-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B6624831.png)
![(3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6624839.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6624860.png)
![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![1-[(5-Bromothiophen-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624875.png)
![5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6624882.png)
![1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6624891.png)
![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)
![3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B6624901.png)
